![molecular formula C13H9BrF3NO3S B262936 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders.
Mécanisme D'action
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular ATP production and an increase in reactive oxygen species, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells while leaving normal cells unaffected. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme. However, this compound has limited solubility in water and can be difficult to work with in lab experiments. In addition, this compound has a short half-life in vivo, which may limit its effectiveness in clinical applications.
Orientations Futures
Future research on 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could focus on improving its solubility and stability, as well as developing more potent analogs. This compound could also be studied in combination with other cancer therapies to enhance their effectiveness. In addition, this compound could be studied in other disease models to explore its potential in treating metabolic disorders beyond obesity and diabetes.
Méthodes De Synthèse
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be synthesized through multiple routes, including the reaction of 3-bromoaniline with trifluoromethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer therapy. Glutamine is a key nutrient for cancer cells, and targeting glutaminase with this compound has been shown to inhibit cancer cell growth and induce apoptosis. This compound has also been studied for its potential in treating metabolic disorders such as obesity and diabetes.
Propriétés
Formule moléculaire |
C13H9BrF3NO3S |
|---|---|
Poids moléculaire |
396.18 g/mol |
Nom IUPAC |
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO3S/c14-9-2-1-3-12(8-9)22(19,20)18-10-4-6-11(7-5-10)21-13(15,16)17/h1-8,18H |
Clé InChI |
SZAQIQRIFIUFNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



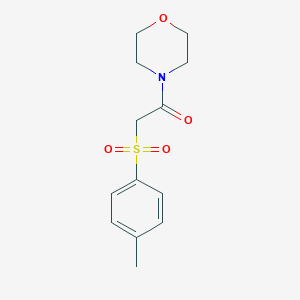
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
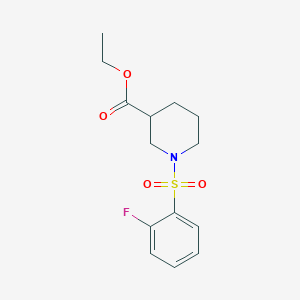
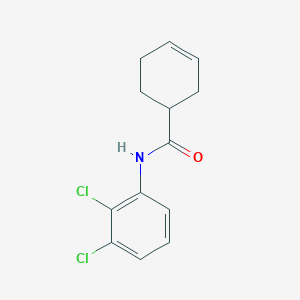
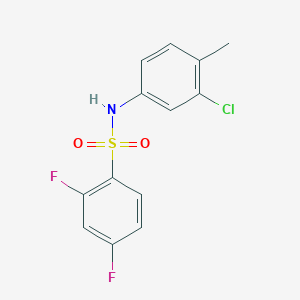
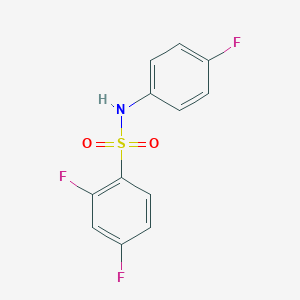
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)